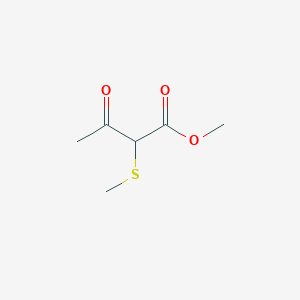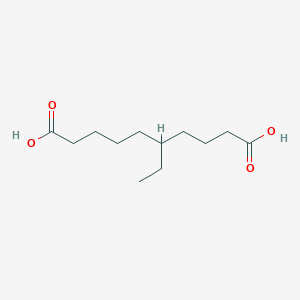
5-Ethyldecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyldecanedioic acid: is an organic compound with the molecular formula C12H22O4. It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH). This compound is a derivative of decanedioic acid, with an ethyl group attached to the fifth carbon atom in the carbon chain. Dicarboxylic acids like this compound are important in various chemical processes and have applications in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyldecanedioic acid can be achieved through several methods. One common approach involves the oxidation of 5-ethyldecanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions. The reaction typically proceeds as follows:
[ \text{5-Ethyldecanoic acid} + \text{Oxidizing agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can produce 5-ethyldecanol or other alcohol derivatives.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogenation with metal catalysts.
Substitution: Alcohols (for esterification), amines (for amidation), acid chlorides.
Major Products:
Oxidation: Smaller carboxylic acids, carbon dioxide, water.
Reduction: 5-Ethyldecanol, other alcohols.
Substitution: Esters, amides, other derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Ethyldecanedioic acid is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, dicarboxylic acids like this compound are studied for their role in metabolic pathways and their potential as biomarkers for certain diseases.
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug development and therapeutic interventions.
Industry: In industrial applications, this compound is used in the production of plasticizers, lubricants, and corrosion inhibitors. Its properties make it suitable for enhancing the performance and durability of various materials.
Mécanisme D'action
The mechanism of action of 5-ethyldecanedioic acid involves its interaction with molecular targets through its carboxyl functional groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic and electrophilic reactions. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Metal Coordination: Forming complexes with metal ions, affecting their biological availability.
Signal Transduction: Modulating signaling pathways through interactions with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Decanedioic acid (Sebacic acid): A dicarboxylic acid with a similar structure but without the ethyl group.
Adipic acid: A shorter-chain dicarboxylic acid used in the production of nylon.
Azelaic acid: A dicarboxylic acid with antimicrobial properties, used in skincare products.
Uniqueness: 5-Ethyldecanedioic acid is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This structural difference can affect its solubility, melting point, and interactions with other molecules, making it distinct from other dicarboxylic acids.
Propriétés
Numéro CAS |
114804-19-2 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
5-ethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-2-10(7-5-9-12(15)16)6-3-4-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
XYQBPYXKPLWSGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


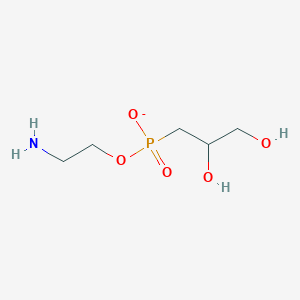
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
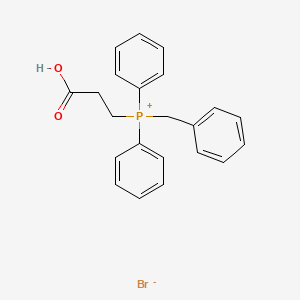
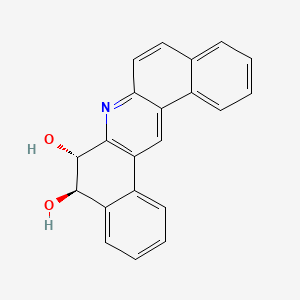
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
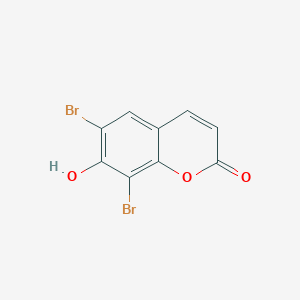

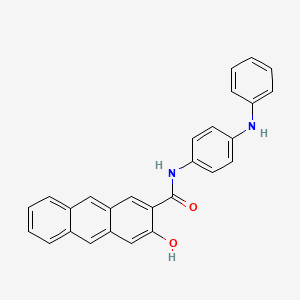
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
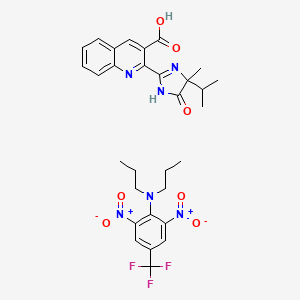
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
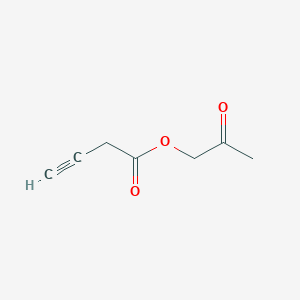
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
